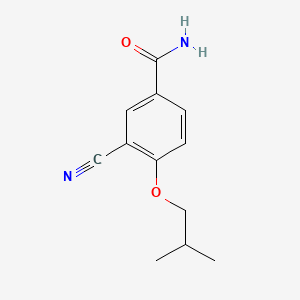
3-Cyano-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-isobutoxybenzamide is a chemical compound with the molecular formula C12H14N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyanoacetamides like 3-Cyano-4-isobutoxybenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-isobutoxybenzamide consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 218.10600 .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Aggregation-Enhanced Emission Properties
Cyano-substituted compounds like indolo[3,2-b]carbazole derivatives have been synthesized and demonstrated to exhibit aggregation-induced enhanced emission (AIEE) properties. These materials are of interest due to their potential applications in optics, electronics, environmental, and biological sciences. The cyano groups play a crucial role in the formation of J-type aggregation, beneficial for AIEE properties. The ability to self-organize into ordered microfibers or nanorods showing significant optical waveguide properties indicates their potential in fluorescence emission applications in aqueous environments (Jia et al., 2013).
Effects on Liquid Crystal Properties
The cyano-substituted aromatic nonmesomorphic additives have been studied for their effects on the dielectric properties of cyanobiphenyl liquid crystals. These compounds, including N-(3,4-dicyanophenyl)-4′-nonyloxybenzamide and others, have been found to influence dielectric anisotropy, birefringence, and orientational ordering of liquid crystal compositions, indicating their utility in modifying the electro-optical characteristics of liquid crystals (Aleksandriiskaya et al., 2008).
Role in Cell Biology
3-Aminobenzamide, a related compound, has been shown to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion. This suggests potential applications in studying cellular responses to UV radiation and the protective mechanisms involved in cell survival (Malorni et al., 1995).
Photochemical Behavior
The photochemical behavior of trans-3-(N-arylamino)stilbenes, including those with cyano substitutions, has been explored, revealing the meta conjugation effect on torsional motion in the photoinduced intramolecular charge-transfer state. This research provides insights into the design of molecules with tailored photochemical properties for applications in photophysics and photochemistry (Yang et al., 2007).
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Cyano-4-isobutoxybenzamide are not mentioned in the search results, it’s worth noting that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . This suggests that they may continue to play a significant role in the development of new chemical compounds in the future.
Propiedades
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYPAAVYKHMZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737671 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isobutoxybenzamide | |
CAS RN |
161718-85-0 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)



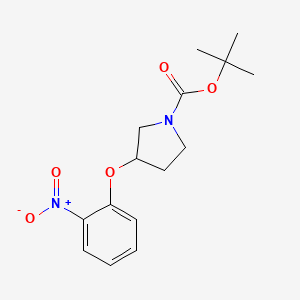
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)
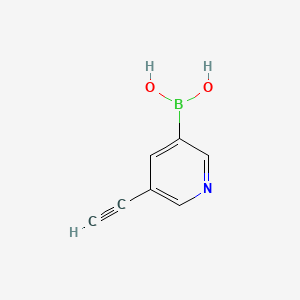
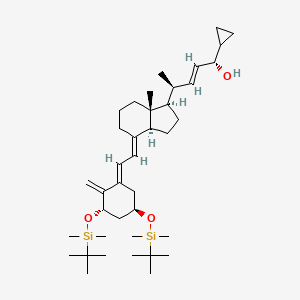
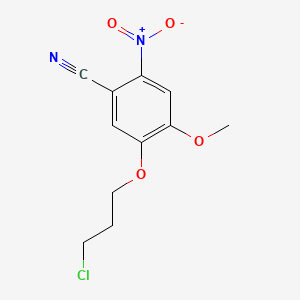
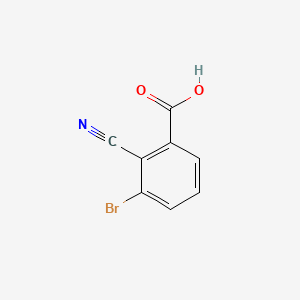

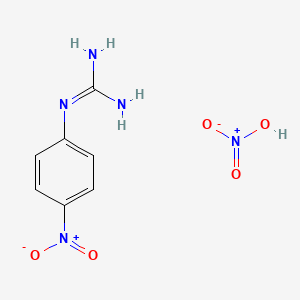
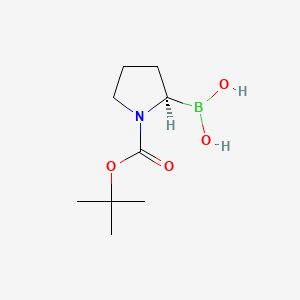
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)